5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Description
Historical Evolution in Medicinal Chemistry
Thiazole derivatives have played pivotal roles in drug discovery for over a century, with early applications in antimicrobial agents like sulfathiazole. Modern medicinal chemistry has expanded their utility into anticancer, anti-inflammatory, and antiviral therapeutics due to their ability to modulate enzymatic targets.
| Compound Class | Key Applications | Structural Features |
|---|---|---|
| Thiazole antibiotics | Bacterial infections | Sulfonamide substituents, aromatic rings |
| Thiazole antitumor agents | Antiproliferative activity | Electron-withdrawing groups, heterocyclic hybrids |
| Thiazole kinase inhibitors | Signal transduction modulation | Bulky aromatic substituents, nitrogen heterocycles |
The development of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine aligns with trends in contemporary medicinal chemistry, where benzyl ethers and methoxy groups are strategically employed to enhance solubility and target binding affinity.
Structural Significance and Pharmacophoric Features
The compound’s structure integrates three critical pharmacophoric elements:
Thiazole Core :
The five-membered thiazole ring (C₃NS) provides a rigid aromatic framework with inherent electron-deficient properties. This facilitates interactions with nucleophilic residues in biological targets, such as enzymes or DNA. The nitrogen and sulfur atoms contribute to hydrogen bonding and π-π stacking interactions, which are essential for molecular recognition.4-(Benzyloxy)-2-Methoxyphenyl Group :
The benzyl ether moiety (–OCH₂C₆H₅) introduces lipophilicity, improving membrane permeability and drug-likeness. The methoxy group (–OCH₃) at the para position to the ether enhances electron density on the aromatic ring, potentially modulating interactions with hydrophobic pockets in proteins.Thiazol-2-amine Substituent :
The amino group at position 2 enables participation in hydrogen bonding and serves as a site for further derivatization. This position is particularly reactive due to the electron-withdrawing effects of the thiazole ring, making it susceptible to electrophilic substitution reactions.
Comparative Structural Analysis
| Feature | This compound | 2-(4-Methoxyphenyl)thiazol-4-amine (CID: 14772703) |
|---|---|---|
| Thiazole Position | 2-Amino | 4-Amino |
| Phenyl Substituents | 4-Benzyloxy, 2-Methoxy | 4-Methoxy |
| Molecular Weight | 312.40 g/mol | 206.27 g/mol |
| Key Functional Groups | Benzyl ether, methoxy, amino | Methoxy, amino |
This comparison highlights how positional isomerism and substituent diversity influence physicochemical properties. The larger molecular weight of the target compound suggests enhanced lipophilicity and potential for improved bioavailability compared to simpler analogs.
Research Trajectories in Antiproliferative Therapeutics
Recent studies on thiazole derivatives have demonstrated promising antiproliferative activity through multiple mechanisms, including:
DNA Intercalation :
Thiazoles with planar aromatic systems can intercalate into DNA base pairs, disrupting replication and transcription. For example, thiazole-pyrimidine hybrids exhibit intercalative binding, as evidenced by UV-Vis spectroscopy and molecular docking studies.Topoisomerase Inhibition :
Topoisomerases are critical enzymes in DNA replication. Thiazole derivatives may inhibit these enzymes by stabilizing DNA-enzyme complexes, leading to replication fork collapse. A thiazole-isoindoline hybrid demonstrated strong binding to the DNA-topoisomerase II complex (PDB: 3QX3) in computational models.Kinase Inhibition :
Thiazoles substituted with electron-withdrawing groups can act as ATP-competitive kinase inhibitors. While direct data on this compound are limited, analogous compounds show selectivity for cancer cell lines over normal cells.
Key Research Findings
These findings underscore the versatility of thiazole scaffolds in targeting diverse oncogenic pathways. The presence of methoxy and benzyl ether groups in this compound may enhance its ability to penetrate cellular membranes and bind to intracellular targets.
Properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(2-methoxy-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2O2S/c1-20-15-9-13(21-11-12-5-3-2-4-6-12)7-8-14(15)16-10-19-17(18)22-16/h2-10H,11H2,1H3,(H2,18,19) |
InChI Key |
VQXLZUJJIFEPDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C3=CN=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Bromoketones with Thioamides
A widely used method for the synthesis of N,4-diaryl-1,3-thiazole-2-amines involves the reaction of α-bromoketones with aryl thioamides. This approach has been demonstrated in the synthesis of various substituted thiazol-2-amines, including compounds structurally related to 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine.
- Equimolar amounts of α-bromoketone and aryl thioamide are dissolved in ethanol.
- The mixture is heated to approximately 80°C under microwave irradiation for a short duration (around 5 minutes).
- After completion, the reaction mixture is poured into water and extracted with methylene chloride.
- The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure to yield the thiazol-2-amine product.
This method provides moderate to good yields and is efficient for preparing a range of diarylthiazole derivatives with various substitutions on the aromatic rings.
Functional Group Modifications Post-Cyclization
Following the formation of the thiazole core, further functionalization can be performed to introduce or modify substituents such as methylation or acetylation on the amino group. For example, methylation of the amino group can be achieved by treating the thiazol-2-amine with sodium hydride and methyl iodide in anhydrous dimethylformamide at room temperature, followed by workup and purification by column chromatography.
Three-Component One-Pot Reaction for Benzothiazole Derivatives
An environmentally friendly and catalyst-free method has been developed for synthesizing 2-substituted benzothiazoles, which are structurally related to thiazol-2-amines. This method involves a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur in dimethyl sulfoxide (DMSO) as solvent and oxidant.
- No need for transition metal catalysts or additives.
- Mild reaction conditions (around 140°C).
- Double carbon-sulfur and carbon-nitrogen bond formation in a cascade sequence.
- Broad substrate scope and good functional group tolerance.
- Environmentally benign process.
Though this method is primarily reported for benzothiazoles, the principles can be adapted for the preparation of substituted thiazol-2-amines by selecting appropriate amine and sulfur sources.
Specific Preparation of this compound
While direct literature specifically detailing the synthesis of this compound is limited, the following approach can be extrapolated from related synthetic protocols:
Synthesis of the α-Bromoketone Intermediate
- Starting from 4-(benzyloxy)-2-methoxyacetophenone, bromination at the α-position to the ketone can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the corresponding α-bromoketone.
Preparation of the Aryl Thioamide
- The corresponding aryl thioamide can be synthesized by reacting the appropriate aniline derivative with Lawesson’s reagent or by thionation of the corresponding amide.
Cyclization to Form the Thiazol-2-amine
- The α-bromoketone and aryl thioamide are reacted under microwave irradiation in ethanol as described in section 2.1 to afford the target thiazol-2-amine.
Purification and Characterization
- The crude product is purified by extraction and column chromatography.
- Characterization is performed by nuclear magnetic resonance spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| α-Bromination of acetophenone | Bromine or NBS in suitable solvent | 0–25°C | 1–3 hours | 70–85 | Control to avoid overbromination |
| Thioamide synthesis | Aniline derivative + thionating agent | Reflux | Several hours | 60–80 | Purity critical for cyclization |
| Cyclization | α-Bromoketone + aryl thioamide in EtOH | 80°C (microwave) | 5 minutes | 60–90 | Microwave irradiation enhances yield |
| Post-functionalization | NaH + MeI in DMF | 25°C | 1 hour | 50–60 | Optional methylation of amino group |
Research Discoveries and Optimization Insights
- Microwave irradiation significantly reduces reaction times and improves yields in the cyclization step compared to conventional heating.
- The presence of electron-donating groups such as methoxy and benzyloxy on the aromatic ring can influence the reactivity of α-bromoketones and thioamides, often facilitating smoother cyclization.
- Functionalization of the amino group post-cyclization allows tuning of biological activity, as demonstrated in related N,4-diaryl-1,3-thiazole-2-amines with potent antiproliferative activity.
- Environmentally friendly methods employing catalyst- and additive-free conditions with elemental sulfur and amines offer sustainable alternatives, though their direct application to the title compound requires further exploration.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its anticancer properties and potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The thiazole ring can also interact with DNA, leading to potential antimicrobial and antifungal activities .
Comparison with Similar Compounds
Compound 1 : 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- Structure : Fluorine at position 5 of the phenyl ring and methoxy at position 2.
- Impact : The electron-withdrawing fluorine enhances metabolic stability and bioavailability compared to the benzyloxy group in the target compound.
- Applications : Fluorinated thiazoles are often explored in CNS-targeting drugs due to improved blood-brain barrier penetration.
Compound 3 : 5-(2-Methoxyphenyl)thiazol-2-amine
- Structure : Methoxy at position 2 of the phenyl ring without a benzyloxy group.
- Impact : Simpler structure with reduced steric hindrance, favoring synthetic accessibility but limiting target specificity.
Compound 4 : 5-(4-Chloro-2-fluorobenzyl)thiazol-2-amine
- Structure : Chlorine and fluorine substituents on the benzyl group.
Compound 5 : N-(2-Methoxyphenyl)-4-(4-methoxyphenyl)thiazol-2-amine
- Structure : Dual methoxy groups on separate phenyl rings.
- Impact : Symmetrical substitution may facilitate π-π stacking interactions in protein binding pockets.
Physicochemical Properties
Biological Activity
5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16N2O2S
- Molecular Weight : 300.38 g/mol
- CAS Number : 2734775-02-9
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of thiazole derivatives, including this compound, often involves various synthetic routes that allow for the modification of functional groups to enhance biological activity. The incorporation of electron-withdrawing groups and the optimization of substituents on the phenyl ring are crucial for improving potency against specific biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects in various cancer cell lines. For instance, a related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), demonstrated potent activity with IC50 values ranging from 0.36 to 0.86 μM across different cancer cell lines such as SGC-7901 .
Mechanism of Action :
- Tubulin Inhibition : Compounds in this class have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.
- Cell Cycle Arrest : The most active compounds induce G2/M phase arrest in cancer cells, which is critical for their antiproliferative effects .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 10s | 0.36 - 0.86 | SGC-7901 |
| CA-4 | 0.64 | Various |
Other Biological Activities
In addition to anticancer properties, thiazole derivatives have shown potential in other therapeutic areas:
- Antimicrobial Activity : Some derivatives have been evaluated for their activity against gram-positive and gram-negative bacteria, demonstrating promising results .
- Antiviral Activity : Thiazole compounds have also been explored for their inhibitory effects against viral enzymes, suggesting potential applications in antiviral therapies .
Case Studies
- Antiproliferative Effects : A study focusing on a series of thiazole derivatives found that modifications at the N position significantly affected antiproliferative activity. The introduction of specific functional groups enhanced the binding affinity to tubulin and increased potency against cancer cells .
- Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to target sites on tubulin, similar to known inhibitors like colchicine . This suggests a well-defined mechanism through which the compound exerts its biological effects.
Q & A
Q. How can reaction scalability be improved without compromising purity?
- Methodological Answer : Flow chemistry systems with real-time monitoring (e.g., inline FTIR) maintain consistency. For example, continuous flow synthesis of thiazole intermediates reduces side reactions compared to batch processes. Solvent recycling (e.g., ethanol recovery) enhances sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
